3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
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Overview
Description
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the CAS Number: 898750-46-4. It has a linear formula of C15H11BrClFO . The compound has a molecular weight of 341.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)-1-propanone . The InChI code is 1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 .Scientific Research Applications
Synthesis and Biological Activity
- A study by Gevorgyan et al. (1989) focuses on the synthesis and biological activity of various hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, derived from reactions involving similar compounds to 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, examining their potential for local anesthetic and anti-inflammatory activities (Gevorgyan et al., 1989).
Chemical Synthesis and Pharmacological Aspects
- Ikram et al. (2015) reported on the synthesis of various new derivatives including 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions. The study highlights how different substituents on arylboronic acids, similar to those in 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, affect the properties and potential pharmacological applications of the synthesized compounds (Ikram et al., 2015).
Copolymer Synthesis
- Kharas et al. (2016) explored the synthesis of novel copolymers of styrene using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds with structural similarities to 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. The study examines the copolymer composition and its decomposition characteristics, contributing to the understanding of materials science and polymer chemistry (Kharas et al., 2016).
DNA Binding and Inhibition Studies
- Rasool et al. (2021) conducted research on compounds including 3-(3-Bromo-5 chloro-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, which is structurally related to 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. They examined DNA binding, urease inhibition, antioxidant potential, and performed molecular docking and DFT studies, highlighting the compound's interactions with biomolecules and potential medicinal applications (Rasool et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGTRVYLHFDBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644948 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | |
CAS RN |
898750-46-4 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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